TLR7 and 8 modulator 31

Description

Overview of Pattern Recognition Receptors (PRRs) and Innate Immunity

The innate immune system is the body's first line of defense against invading pathogens. nih.gov A key element of this system is a class of proteins known as Pattern Recognition Receptors (PRRs). researchgate.netnih.gov These receptors are genetically encoded to detect conserved molecular structures common to microbes, known as PAMPs. stemcell.comnih.gov When a PRR on an immune cell encounters a PAMP, it triggers a signaling cascade that leads to the production of inflammatory cytokines and other molecules that help to eliminate the pathogen. nih.govchemexpress.cn

There are several families of PRRs, including the Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and NOD-like receptors (NLRs). nih.gov TLRs are a major class of PRRs that are expressed on the surface or in the endosomes of various immune cells, such as macrophages and dendritic cells. stemcell.comnih.gov The activation of TLRs is a critical step in initiating both innate and subsequent adaptive immune responses. nih.gov

Specificity and Localization of Toll-like Receptors 7 and 8

TLR7 and TLR8 are closely related members of the TLR family that specialize in detecting nucleic acids, a hallmark of viral infections. nih.govsci-hub.secore.ac.uk Their strategic placement within the cell and specific expression patterns in different immune cells allow for a tailored and effective immune response.

Unlike some TLRs that are found on the cell surface, TLR7 and TLR8 are located within the endosomal compartments of cells. medchemexpress.comchemexpress.cn This intracellular localization is crucial for their function, as it allows them to survey the material brought into the cell through endocytosis. medchemexpress.com Their primary ligands are single-stranded RNA (ssRNA), particularly those rich in guanosine (B1672433) and uridine, which are common in viral genomes.

The process of TLR7 and TLR8 activation is tightly regulated. After being synthesized in the endoplasmic reticulum, they are transported to the endosomes. medchemexpress.com Within the acidic environment of the endosome, these receptors undergo proteolytic cleavage, a necessary step for them to become functional and capable of binding to their nucleic acid ligands. medchemexpress.comchemexpress.cn This compartmentalization and activation process helps to prevent the receptors from mistakenly recognizing the host's own RNA, thus avoiding an autoimmune reaction. chemexpress.cn

The expression of TLR7 and TLR8 varies among different types of immune cells, leading to distinct immunological outcomes upon their activation.

Plasmacytoid Dendritic Cells (pDCs) : Human pDCs show high levels of TLR7 expression. Activation of TLR7 in these cells leads to the robust production of type I interferons (IFN-α/β), which are potent antiviral cytokines.

B cells : B lymphocytes also express TLR7, and its stimulation can promote their activation and antibody production. sci-hub.se

Monocytes, Macrophages, and Myeloid Dendritic Cells (mDCs) : TLR8 is predominantly expressed in these myeloid cell populations. nih.gov The activation of TLR8 in these cells primarily drives the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), and activates the NF-κB signaling pathway.

Natural Killer (NK) cells : NK cells have been shown to express TLR8, and its stimulation can enhance their cytotoxic functions.

This differential expression allows the immune system to mount a response that is appropriate to the type of pathogen and the cellular context of the infection.

Endosomal Localization and Recognition of Nucleic Acids

Conceptual Framework of TLR7 and 8 Modulation in Research

The critical roles of TLR7 and TLR8 in immunity have made them attractive targets for therapeutic intervention. researchgate.netnih.gov Researchers are actively developing molecules that can either activate (agonists) or block (antagonists) these receptors to modulate the immune response. nih.gov

Agonists : TLR7 and TLR8 agonists are designed to mimic the natural ligands of these receptors, thereby stimulating an immune response. researchgate.net This approach has potential applications in:

Vaccine Adjuvants : By activating TLR7 and/or TLR8, agonists can enhance the immune response to a vaccine, leading to stronger and more durable immunity.

Cancer Immunotherapy : Stimulating these TLRs can activate an anti-tumor immune response.

Antiviral Therapies : Agonists can induce a potent antiviral state by triggering the production of interferons and other cytokines. acs.org

Antagonists : In contrast, TLR7 and TLR8 antagonists are being investigated for the treatment of autoimmune diseases where these receptors are overactive, such as in certain forms of lupus. nih.gov By blocking the signaling of these TLRs, antagonists can help to dampen the harmful inflammatory response.

A key area of research is the development of modulators with specific profiles, such as dual TLR7/8 agonists or selective agonists for either TLR7 or TLR8, to fine-tune the resulting immune response. acs.org

Focus on TLR7 and 8 Modulator 31

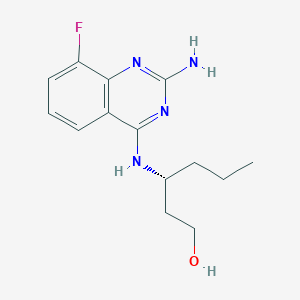

Within the landscape of TLR7 and 8 modulation, specific chemical compounds have emerged from extensive research. One such molecule is This compound , also identified in the scientific literature as (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol . researchgate.netnih.govchemexpress.cn This compound belongs to a novel series of 2,4-diaminoquinazolines and has been identified as a potent dual agonist for both TLR7 and TLR8. researchgate.netnih.gov

Research has shown that compound 31 can effectively stimulate immune responses. In vivo pharmacodynamic studies have demonstrated that it induces the production of cytokines consistent with the activation of both TLR7 and TLR8 in mice and non-human primates. researchgate.netnih.govnih.gov This activity has led to its investigation for therapeutic applications, notably in the treatment of Hepatitis B virus (HBV) and as a vaccine adjuvant. researchgate.netnih.govchemexpress.cn For instance, when used as an intranasal adjuvant with an inactivated influenza A virus vaccine in mice, compound 31 enhanced the production of virus-specific antibodies and improved survival rates following a viral challenge. chemexpress.cn

The table below summarizes key research findings related to the activity of this compound.

| Assay/Model | Finding | Reference |

| In vivo (mice, cynomolgus monkeys) | Demonstrated production of cytokines consistent with TLR7/8 activation. | researchgate.net |

| Ex vivo (HBV) | Showed inhibition of Hepatitis B virus. | researchgate.netnih.gov |

| In vivo (mice, influenza A) | When used as an intranasal vaccine adjuvant, it enhanced virus-specific IgG and IgA production. | chemexpress.cn |

| In vivo (mice, influenza A) | Alleviated viral infection-mediated body weight loss and increased survival rates. | chemexpress.cn |

| In vitro (macrophages) | Induced the production of proinflammatory cytokines. | chemexpress.cn |

Structure

3D Structure

Properties

Molecular Formula |

C14H19FN4O |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

(3R)-3-[(2-amino-8-fluoroquinazolin-4-yl)amino]hexan-1-ol |

InChI |

InChI=1S/C14H19FN4O/c1-2-4-9(7-8-20)17-13-10-5-3-6-11(15)12(10)18-14(16)19-13/h3,5-6,9,20H,2,4,7-8H2,1H3,(H3,16,17,18,19)/t9-/m1/s1 |

InChI Key |

DMHYWBCNPUZCKE-SECBINFHSA-N |

Isomeric SMILES |

CCC[C@H](CCO)NC1=NC(=NC2=C1C=CC=C2F)N |

Canonical SMILES |

CCCC(CCO)NC1=NC(=NC2=C1C=CC=C2F)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tlr7 and 8 Modulator Action

Agonist-Receptor Interaction and Activation

The activation of TLR7 and TLR8 by their respective agonists is a finely tuned process that begins with ligand recognition within a specific cellular compartment and culminates in the formation of an active receptor complex.

TLR7 and TLR8 are localized within endosomes, intracellular compartments responsible for processing material brought into the cell. invivogen.comfrontiersin.orgreactome.org This specific localization is a critical mechanism to prevent the immune system from reacting to the body's own nucleic acids, thereby avoiding autoimmune responses. frontiersin.orgwikipathways.org For ligand recognition to occur, the TLRs, which are initially produced in the endoplasmic reticulum, must be transported to these endosomes. frontiersin.orgreactome.org This process involves chaperone proteins and requires the acidic environment of the endosome for the receptors to become functional. frontiersin.orgwikipathways.org

Structural analyses have revealed that both TLR7 and TLR8 possess two distinct ligand-binding sites. invivogen.comnih.gov

Site 1: This site is highly conserved between TLR7 and TLR8 and is responsible for binding small molecules, such as nucleosides or synthetic base analogs. Specifically, TLR7 preferentially recognizes guanosine (B1672433), while TLR8 recognizes uridine. invivogen.com

Site 2: This site is less conserved and binds to ssRNA. invivogen.com In TLR7, this site specifically binds to uridine-containing ssRNA, while in TLR8, it recognizes U(G) motifs. invivogen.comnih.gov

Interestingly, the binding of a ligand to Site 1 is essential for the receptor's activation. nih.govosaka-u.ac.jp The binding of ssRNA to Site 2, while not sufficient on its own to trigger signaling, significantly enhances the binding affinity of the ligand at Site 1, suggesting a cooperative mechanism of activation. invivogen.comnih.gov This dual recognition implies that TLR7 and TLR8 may primarily sense RNA degradation products rather than intact ssRNA molecules. invivogen.com

Upon ligand binding, TLR7 undergoes a conformational change that leads to its dimerization. frontiersin.org Unlike TLR8 and TLR9, which are thought to exist as pre-formed dimers, TLR7 dimerizes only after encountering its ligand. frontiersin.org Crystal structure studies have shown that activated TLR7 forms a distinctive "m-shaped" dimer. nih.govosaka-u.ac.jppdbj.org This dimeric structure brings together two TLR7 molecules, creating a stable platform for the initiation of downstream signaling. nih.govrcsb.org The formation of this 2:2 complex, involving two TLR7 molecules and two ligand molecules, is a critical step for signal transduction. osaka-u.ac.jp

Ligand Recognition by Endosomal TLR7 and TLR8

Downstream Intracellular Signaling Pathways

Once the activated TLR7 and TLR8 dimers are formed, they initiate a signaling cascade within the cell that is predominantly dependent on the adaptor protein MyD88. nih.govnih.gov

All TLRs, with the exception of TLR3, utilize the Myeloid differentiation primary response 88 (MyD88) adaptor protein to relay signals. nih.govnih.gov The Toll/interleukin-1 receptor (TIR) domain, located in the cytoplasmic portion of the TLRs, is responsible for recruiting MyD88. frontiersin.orgnih.gov This recruitment is the first step in the MyD88-dependent signaling pathway, which ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and type I interferons. nih.govnih.gov

Following its recruitment to the activated TLR, MyD88 acts as a scaffold to bring in other crucial signaling molecules. nih.govfrontiersin.org This leads to the formation of a multi-protein complex often referred to as the "Myddosome". nih.govfrontiersin.org The key components recruited to this complex include:

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): MyD88 directly recruits IRAK4. nih.govmdpi.com The kinase activity of IRAK4 is essential for subsequent signaling events. nih.govnih.gov

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1): IRAK4, once activated, phosphorylates and activates IRAK1. mdpi.comresearchgate.net

TNF Receptor-Associated Factor 6 (TRAF6): Activated IRAK1 then recruits TRAF6, an E3 ubiquitin ligase, to the signaling complex. nih.govnih.govfrontiersin.org

The sequential recruitment and activation of these adaptor proteins are critical for propagating the signal downstream.

The activation of TRAF6 is a pivotal point in the signaling cascade, as it leads to the activation of the Mitogen-Activated Protein (MAP) kinase pathways. nih.govpnas.org TRAF6 activates TGF-β-activated kinase 1 (TAK1). researchgate.netpnas.org TAK1, in turn, phosphorylates and activates the downstream MAP kinases, including:

c-Jun N-terminal Kinase (JNK) nih.govpnas.orgreactome.org

p38 nih.govpnas.orgreactome.org

The activation of these MAP kinase pathways, alongside the NF-κB pathway, results in the transcription of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and other molecules essential for the innate immune response. nih.govkoreamed.org Studies have shown that the activation of JNK and p38 is a crucial component of TLR7/8-mediated responses. nih.govplos.org

IκB Kinase (IKK) Complex Activation and NF-κB Pathway Translocation

The activation of the IκB kinase (IKK) complex and the subsequent translocation of the nuclear factor-kappa B (NF-κB) pathway are central to the inflammatory response initiated by Toll-like receptor (TLR) 7 and TLR8 modulators. TLR7 and TLR8 signaling is primarily mediated through the MyD88-dependent pathway. mdpi.com Upon ligand binding, TLR7 and TLR8 recruit the adaptor protein MyD88, which in turn recruits interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1. mdpi.comfrontiersin.org This leads to the activation of TNF receptor-associated factor 6 (TRAF6). mdpi.comfrontiersin.org

The activated TRAF6 then engages downstream kinases, including TGF-β–activated kinase 1 (TAK1), which are capable of activating the IKK complex. nih.gov The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). nih.govembopress.org The activation of the IKK complex is a critical step that involves the phosphorylation of its catalytic subunits. embopress.org

Once activated, the IKK complex phosphorylates the inhibitory IκB proteins. embopress.org This phosphorylation event marks the IκB proteins for ubiquitination and subsequent degradation by the proteasome. embopress.org The degradation of IκB proteins unmasks the nuclear localization signal of NF-κB, allowing it to translocate from the cytoplasm to the nucleus. nih.govembopress.org In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory cytokines and chemokines. nih.gov

The canonical NF-κB pathway, which is activated by various inflammatory signals including TLR agonists, results in the production of key inflammatory mediators such as TNF, IL-1β, and IL-6. frontiersin.org Studies have shown that both TLR7 and TLR8 agonists can induce the production of these NF-κB-dependent cytokines. aai.org

Activation of IFN Regulatory Factors (IRFs), particularly IRF3/7

The activation of Interferon Regulatory Factors (IRFs), especially IRF3 and IRF7, is a crucial step in the induction of type I interferons (IFNs) following the stimulation of TLR7 and TLR8. ersnet.org While both IRF3 and IRF7 are key players in the antiviral response, their roles and activation mechanisms can differ depending on the specific TLR and cell type.

TLR7 and TLR8 signaling pathways lead to the activation of IRFs, which are essential for the transcription of type I IFN genes (IFN-α and IFN-β). ersnet.org The MyD88-dependent pathway, which is engaged by TLR7 and TLR8, involves the formation of a complex containing MyD88, TRAF6, and IRF7. nih.gov This complex can lead to the phosphorylation and activation of IRF7. frontiersin.org In some contexts, IRAK1 has been shown to be involved in the phosphorylation of IRF7. nih.gov

IRF7 is often considered a "master regulator" of the type I IFN response, particularly in plasmacytoid dendritic cells (pDCs), which express high levels of TLR7 and are potent producers of IFN-α. asm.orgmdpi.com Upon activation, IRF7 dimerizes and translocates to the nucleus to drive the expression of IFN-α genes. frontiersin.org

While IRF7 is central to TLR7/9-mediated IFN induction, IRF3 also plays a role, often in coordination with IRF7. asm.org In some cell types, the initial wave of IFN-β production can be dependent on IRF3. asm.org This initial IFN-β can then act in an autocrine or paracrine manner to induce the expression of IRF7, leading to a much larger and more robust type I IFN response in a positive feedback loop. asm.orgmdpi.com However, studies have also suggested a model where both IRF3 and IRF7 can be involved in the initial phase of IFN gene expression. asm.org

The activation of IRF3 is often associated with the TRIF-dependent pathway linked to TLR3 and TLR4. frontiersin.org However, some evidence suggests that TLR7/8 ligands can also influence IRF3 activity, although this may be cell-type specific and less direct than IRF7 activation. For example, one study noted that the TLR7/8 ligand R848 did not cause significant IRF3 phosphorylation in macrophages. aai.org

Gene Transcription and Cytokine/Chemokine Induction

The activation of the IKK/NF-κB and IRF signaling pathways by TLR7 and TLR8 modulators culminates in the transcription of a broad range of genes encoding cytokines and chemokines. These secreted proteins are critical for orchestrating the innate and adaptive immune responses.

Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, IL-12, TNF-α)

Stimulation of TLR7 and TLR8 leads to the robust production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. These cytokines are primarily induced through the activation of the NF-κB pathway. thermofisher.com

Tumor Necrosis Factor-alpha (TNF-α): TLR7 and TLR8 agonists are potent inducers of TNF-α. aai.orgnih.gov TNF-α is a major inflammatory cytokine involved in systemic inflammation and the activation of immune cells.

Interleukin-6 (IL-6): The production of IL-6 is also a hallmark of TLR7 and TLR8 activation. nih.gov IL-6 has a wide range of biological activities, including the induction of the acute phase response and the differentiation of B cells.

Interleukin-12 (B1171171) (IL-12): TLR8 agonists, in particular, are effective at inducing IL-12 production from monocytes and myeloid dendritic cells. aai.org IL-12 is crucial for the differentiation of T helper 1 (Th1) cells and the production of IFN-γ.

Interleukin-1beta (IL-1β): The expression of IL-1β is also upregulated following TLR activation. thermofisher.com IL-1β is a potent pyrogen and inflammatory mediator.

The profile of cytokine production can vary depending on the specific TLR7 or TLR8 agonist and the cell type being stimulated. For instance, TLR8 agonists are generally more effective than TLR7 agonists at inducing pro-inflammatory cytokines like TNF-α and IL-12 from monocytes. aai.org

Type I Interferon (IFN-α/β) Induction

A critical function of TLR7 and TLR8 activation is the induction of type I interferons (IFN-α and IFN-β), which are essential for antiviral immunity. ersnet.org The production of type I IFNs is primarily mediated by the activation of IRF3 and, most notably, IRF7. ersnet.orgasm.org

IFN-α: TLR7 agonists are particularly potent inducers of IFN-α, especially in plasmacytoid dendritic cells (pDCs). aai.org There are multiple subtypes of IFN-α. oup.com

The induction of type I IFNs by TLR7 and TLR8 agonists is crucial for establishing an antiviral state in surrounding cells and for activating various components of the immune system. The levels and types of IFNs produced can be influenced by the specific agonist and the responding cell population. nih.gov

Chemokine Production (e.g., IP-10, MCP-1, CCL, CXCL)

In addition to cytokines, TLR7 and TLR8 modulators trigger the production of a wide array of chemokines. These small chemoattractant proteins are responsible for recruiting various immune cells to the site of inflammation or infection. nih.gov The expression of many chemokines is also regulated by the NF-κB signaling pathway.

IP-10 (CXCL10): Interferon-gamma-inducible protein 10 is a chemokine that attracts monocytes, T cells, and NK cells. Its production can be induced by TLR7/8 agonists. oup.comaai.org

MCP-1 (CCL2): Monocyte chemoattractant protein-1 is a potent chemoattractant for monocytes and macrophages. mdpi.com Its production is upregulated by TLR7/8 stimulation. oup.com

Other CCL and CXCL Chemokines: Activation of TLR7 and TLR8 can also lead to the production of a variety of other chemokines, including:

CCL3 (MIP-1α) and CCL4 (MIP-1β), which attract a range of immune cells including monocytes, T cells, and NK cells. aai.org

CCL5 (RANTES), which is a chemoattractant for T cells, eosinophils, and basophils. oup.comaai.org

CXCL8 (IL-8), a major chemoattractant for neutrophils. oup.comaai.org

The specific profile of chemokines produced can vary depending on the cell type and the specific TLR agonist used. This differential chemokine expression allows for the recruitment of a tailored immune response to effectively combat the perceived pathogen.

Data Tables

Table 1: Key Signaling Molecules in TLR7/8-Mediated NF-κB and IRF Activation

| Molecule | Function in TLR7/8 Signaling | Primary Downstream Effect |

|---|---|---|

| MyD88 | Adaptor protein that recruits IRAKs to the activated TLR7/8 receptor. mdpi.com | Initiates both NF-κB and IRF7 activation pathways. frontiersin.org |

| IRAK4/1 | Kinases that are activated upon recruitment to MyD88 and phosphorylate downstream targets. frontiersin.org | Activation of TRAF6. mdpi.com |

| TRAF6 | E3 ubiquitin ligase that activates downstream kinases. frontiersin.org | Activation of the IKK complex and IRF7. mdpi.comfrontiersin.org |

| IKK Complex (IKKα/β/γ) | Kinase complex that phosphorylates IκB proteins. nih.gov | Leads to NF-κB translocation to the nucleus. embopress.org |

| NF-κB | Transcription factor that translocates to the nucleus upon activation. frontiersin.org | Induces transcription of pro-inflammatory cytokines and chemokines. nih.gov |

| IRF7 | Transcription factor that is activated by the MyD88-dependent pathway. frontiersin.org | Induces transcription of type I interferons (IFN-α/β). asm.org |

| IRF3 | Transcription factor that can be activated to induce IFN-β. asm.org | Contributes to the initial phase of type I interferon production. asm.org |

Table 2: Cytokine and Chemokine Induction by TLR7 and TLR8 Modulators

| Category | Molecule | Primary Function | Induced by TLR7/8 |

|---|---|---|---|

| Pro-inflammatory Cytokines | TNF-α | Systemic inflammation, immune cell activation. nih.gov | Yes aai.org |

| IL-6 | Acute phase response, B cell differentiation. nih.gov | Yes nih.gov | |

| IL-12 | Th1 cell differentiation, IFN-γ production. aai.org | Yes, particularly by TLR8 agonists aai.org | |

| IL-1β | Pyrogen, inflammatory mediator. thermofisher.com | Yes thermofisher.com | |

| Type I Interferons | IFN-α | Antiviral state, immune activation. aai.org | Yes, particularly by TLR7 agonists aai.org |

| IFN-β | Antiviral state, initiates IFN feedback loop. nih.gov | Yes nih.gov | |

| Chemokines | IP-10 (CXCL10) | Attracts monocytes, T cells, NK cells. oup.com | Yes oup.com |

| MCP-1 (CCL2) | Attracts monocytes, macrophages. mdpi.com | Yes oup.com | |

| CCL3/CCL4 (MIP-1α/β) | Attracts various immune cells. aai.org | Yes aai.org | |

| CXCL8 (IL-8) | Attracts neutrophils. oup.com | Yes oup.com |

Immunomodulatory Effects of Tlr7 and 8 Modulators on Immune Cell Populations

Antigen-Presenting Cell (APC) Activation and Maturation

TLR7 and 8 agonists are potent activators of antigen-presenting cells (APCs), a critical step in bridging innate and adaptive immunity. nih.govfrontiersin.org Upon stimulation, APCs such as dendritic cells, monocytes, and macrophages undergo maturation, enhancing their ability to process and present antigens to T cells. spandidos-publications.comacs.org This process is fundamental for initiating a specific and effective adaptive immune response.

Activation of TLR7 and 8 in dendritic cells (DCs) leads to their maturation, a process marked by the upregulation of several key surface molecules. nih.govaai.org These include the co-stimulatory molecules CD40, CD80, and CD86, as well as the maturation marker CD83. mdpi.comnih.govaai.org The increased expression of these molecules is essential for the effective activation of naive T cells. acs.org For instance, studies have shown that stimulation with TLR7/8 agonists significantly enhances the expression of CD40, CD80, CD83, and CD86 on monocyte-derived DCs. aai.orgresearchgate.net This heightened expression transforms the DCs into potent APCs, capable of initiating robust T cell-mediated immune responses. mdpi.comacs.org

The table below summarizes the effect of a TLR7/8 agonist on the expression of co-stimulatory molecules on dendritic cells.

Table 1: Upregulation of Co-stimulatory Molecules on Dendritic Cells by TLR7/8 Agonist| Co-stimulatory Molecule | Effect of TLR7/8 Agonist | Reference |

|---|---|---|

| CD40 | Upregulation | mdpi.comnih.govaai.org |

| CD80 | Upregulation | mdpi.comaai.orgresearchgate.net |

| CD83 | Upregulation | mdpi.comnih.govaai.orgresearchgate.net |

| CD86 | Upregulation | mdpi.comnih.govaai.orgresearchgate.net |

TLR7 and 8 agonists also exert profound effects on monocytes and macrophages, key components of the innate immune system. nih.gov Activation of these cells through TLR7/8 signaling leads to the production of pro-inflammatory cytokines and can drive their polarization towards a classical M1-like phenotype. spandidos-publications.comnih.gov M1 macrophages are characterized by their high antigen presentation capacity and production of inflammatory cytokines, contributing to a pro-inflammatory environment that is effective in clearing pathogens. frontiersin.org

Stimulation of human peripheral blood mononuclear cells (PBMCs) with TLR7/8 agonists has been shown to induce the secretion of pro-inflammatory cytokines such as TNF-α and IL-12. aai.org This cytokine profile is indicative of M1 macrophage activation. nih.gov Furthermore, studies have demonstrated that TLR7/8 agonists can reprogram macrophages into M1 hot-antitumor effectors, highlighting their therapeutic potential in cancer immunotherapy. spandidos-publications.com This polarization is a critical aspect of the immunomodulatory effects of TLR7 and 8 agonists, shaping the subsequent adaptive immune response.

Dendritic Cell (DC) Activation and Co-stimulatory Molecule Expression (e.g., CD40, CD80, CD83, CD86)

Lymphocyte Modulation

The activation of APCs by TLR7 and 8 modulators initiates a cascade of events that significantly influences the activity of various lymphocyte populations. This includes the activation of B cells, T cells, and Natural Killer (NK) cells, leading to a comprehensive and coordinated immune response. nih.govspandidos-publications.com

TLR7 and 8 agonists can directly and indirectly influence B cell activation and the subsequent humoral immune response. nih.gov While naive B cells express low levels of TLR7, activated and memory B cells show broader expression, including TLR7. nih.govoup.com B cell-intrinsic TLR7 signaling is thought to be important for optimal B cell responses during chronic infections and can be leveraged to enhance humoral immunity during vaccination. nih.govoup.com Stimulation of purified human B cells with a TLR7/8 agonist has been shown to modulate the expression of genes involved in cytokine and chemokine production, co-stimulatory molecule expression, and B cell proliferation and differentiation. researchgate.net This direct activation contributes to a more robust antibody response. frontiersin.org

A hallmark of TLR7 and 8 modulator activity is the induction of a T helper 1 (Th1) skewed immune response. spandidos-publications.comaacrjournals.org This is largely mediated by the production of IL-12 from activated APCs, which promotes the differentiation of naive CD4+ T cells into Th1 cells. nih.govspandidos-publications.com Th1 cells are critical for cell-mediated immunity, producing cytokines like IFN-γ that activate macrophages and cytotoxic T lymphocytes (CD8+ T cells). mdpi.com

Studies have shown that TLR7/8 agonists enhance the proliferation and activation of both CD4+ and CD8+ T cells. mdpi.com This leads to increased production of Th1-associated cytokines and enhanced cytotoxic T lymphocyte (CTL) activity, which is crucial for clearing virally infected cells and tumor cells. spandidos-publications.commdpi.com The ability of these modulators to foster a strong Th1 response makes them attractive as vaccine adjuvants and in cancer immunotherapy. mdpi.comaai.org

TLR7 and 8 agonists are potent activators of Natural Killer (NK) cells, enhancing their cytotoxic capabilities. spandidos-publications.comaai.org While some effects are indirect, mediated by cytokines produced by other immune cells like DCs and monocytes, there is also evidence for direct activation of NK cells via TLR8. nih.govnih.gov Stimulation with TLR7/8 agonists leads to increased proliferation, cytokine production (such as IFN-γ), and cytotoxic activity of NK cells. nih.gov

Specifically, the CD56brightCD16− subset of NK cells appears to be prevalently activated by TLR7/8 agonists, primarily through TLR8. nih.gov This activation results in enhanced cytotoxicity against target cells. aai.orgnih.gov The ability to boost NK cell function is another key aspect of the immunomodulatory profile of TLR7 and 8 agonists, contributing to their anti-viral and anti-tumor effects. nih.govmdpi.com

The table below summarizes the key immunomodulatory effects of a TLR7 and 8 modulator on various immune cell populations.

Table 2: Summary of Immunomodulatory Effects of a TLR7 and 8 Modulator| Immune Cell Population | Key Effects | Reference |

|---|---|---|

| Antigen-Presenting Cells | ||

| Dendritic Cells | Activation, Upregulation of CD40, CD80, CD83, CD86 | mdpi.comnih.govaai.orgresearchgate.net |

| Monocytes/Macrophages | Activation, Polarization to M1 phenotype | nih.govspandidos-publications.comnih.gov |

| Lymphocytes | ||

| B Cells | Activation, Enhanced humoral responses | nih.govoup.comresearchgate.net |

| T Cells | Th1 skewing, CD4+ and CD8+ T cell activation | spandidos-publications.comaacrjournals.orgmdpi.comaai.org |

| Natural Killer (NK) Cells | Activation, Enhanced cytotoxicity | spandidos-publications.comaai.orgnih.gov |

T Cell Activation and Differentiation (e.g., Th1 skewing, CD4+ and CD8+ T cell responses)

Regulation of the Tumor Microenvironment (TME)

The tumor microenvironment (TME) is a complex and dynamic milieu comprising tumor cells, stromal cells, immune cells, and the extracellular matrix. This environment is often immunosuppressive, hindering the body's natural anti-tumor immune responses. Toll-like receptor 7 and 8 (TLR7 and 8) modulators are a class of immunotherapeutic agents that can remodel the TME, shifting the balance from an immunosuppressive to an immunostimulatory state. This section will detail the effects of a specific TLR7 and 8 modulator, referred to here as TLR7 and 8 modulator 31, on the TME.

Altering Immunosuppressive Cell Infiltration (e.g., MDSCs, Tregs)

A key mechanism by which tumors evade immune destruction is the recruitment of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), into the TME. nih.gov this compound has been shown to counteract this immunosuppressive environment by altering the infiltration and function of these cells.

Myeloid-Derived Suppressor Cells (MDSCs):

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses. spandidos-publications.com this compound has demonstrated the ability to reduce the accumulation of MDSCs within the tumor. researchgate.net Studies have shown that this modulator can induce the differentiation of MDSCs into more mature and less suppressive cell types, such as macrophages and dendritic cells. spandidos-publications.comresearchgate.net For instance, treatment with the TLR7/8 agonist R848 (a compound related to this compound) has been observed to promote the differentiation of MDSCs into M1-like macrophages, which have anti-tumor functions. spandidos-publications.com This differentiation not only diminishes the pool of immunosuppressive MDSCs but also contributes to a more pro-inflammatory and anti-tumorigenic TME. spandidos-publications.com Furthermore, exposure to TLR7/8 agonists can diminish the suppressive activity of MDSCs on T cells. nih.gov

Regulatory T cells (Tregs):

Tregs are another critical component of the immunosuppressive TME, functioning to inhibit the activity of effector T cells. nih.gov this compound has been shown to reduce the number and suppressive function of Tregs within the tumor. aacrjournals.orgoncotarget.com Administration of a TLR7/8 agonist in tumor-bearing mice resulted in a marked decrease in CD4+CD25+Foxp3+ Tregs at the tumor site. aacrjournals.org For example, in one study, the frequency of Tregs in the tumor microenvironment was significantly reduced from 36.6% in control mice to 8.0% in mice treated with a TLR7/8 agonist. aacrjournals.org This reduction in Tregs helps to unleash the anti-tumor activity of effector T cells. oncotarget.com The mechanism behind this effect may involve the modulation of dendritic cells (DCs), as TLR7 agonist-treated DCs have been shown to inhibit the generation of induced Tregs. oncotarget.com

| Immunosuppressive Cell Type | Effect of this compound | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced infiltration and suppressive function | Induces differentiation into mature myeloid cells (macrophages, dendritic cells); Diminishes suppressive activity on T cells. | Studies show a significant reduction in MDSCs in tumors treated with TLR7/8 agonists. researchgate.net R848 promotes differentiation into M1-like macrophages. spandidos-publications.com |

| Regulatory T cells (Tregs) | Decreased numbers and suppressive activity | Reduces the frequency of CD4+CD25+Foxp3+ Tregs in the TME; Modulates dendritic cells to inhibit Treg generation. | Observed reduction of Tregs from 36.6% to 8.0% in a preclinical model. aacrjournals.org TLR7 agonist-treated DCs inhibit Treg development. oncotarget.com |

Promoting Anti-tumor Immunity

By altering the immunosuppressive landscape of the TME, this compound actively promotes a robust anti-tumor immune response. This is achieved through the activation of various immune cells and the production of pro-inflammatory cytokines. bmj.comnih.gov

Activation of Innate and Adaptive Immunity:

This compound stimulates both the innate and adaptive arms of the immune system. spandidos-publications.com Activation of TLR7 and 8 on antigen-presenting cells (APCs), such as dendritic cells and macrophages, is a critical first step. spandidos-publications.comresearchgate.net This leads to the maturation of these cells, enhancing their ability to present tumor antigens to T cells. nih.govresearchgate.net The activation of TLR7/8 signaling pathways results in the production of a cascade of pro-inflammatory cytokines, including Type I interferons (IFN-I), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). spandidos-publications.comnih.gov

Th1 Polarization and Effector Cell Recruitment:

The cytokine milieu created by this compound, particularly the upregulation of IL-12, promotes the differentiation of T helper cells towards a Th1 phenotype. bmj.comscispace.com A Th1-polarized immune response is crucial for effective cell-mediated anti-tumor immunity. bmj.com This environment facilitates the recruitment and activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) into the tumor. bmj.comnih.gov These effector cells are the primary executioners of tumor cell killing. Studies have demonstrated that treatment with a TLR7/8 agonist leads to an enrichment of activated NK and CD8+ T cells within the tumor. bmj.com Furthermore, it has been shown to increase the number of tumor antigen-specific IFN-γ–secreting effector cells. aacrjournals.org

Systemic Anti-Tumor Effects:

Importantly, the localized administration of a TLR7 agonist can induce a systemic anti-tumor immune response. spandidos-publications.com This means that even distant, untreated tumors can be suppressed, highlighting the potential of this therapy to address metastatic disease. spandidos-publications.com This systemic effect is mediated by the generation of a durable anti-tumor memory immunity. nih.gov

| Aspect of Anti-tumor Immunity | Effect of this compound | Key Mediators | Outcome |

|---|---|---|---|

| Immune Cell Activation | Stimulation of innate and adaptive immune cells. | Dendritic cells, macrophages, NK cells, T cells. | Enhanced antigen presentation and tumor cell killing. spandidos-publications.comresearchgate.net |

| Cytokine Production | Induction of pro-inflammatory cytokines. | IFN-α, IL-12, TNF-α, IFN-γ. spandidos-publications.comnih.gov | Creation of a pro-inflammatory TME. |

| T-cell Response | Polarization towards a Th1 phenotype and increased effector T cells. | IL-12, CD8+ T cells, IFN-γ-secreting cells. | Enhanced cell-mediated cytotoxicity against tumor cells. aacrjournals.orgbmj.com |

| Systemic Immunity | Generation of systemic and memory anti-tumor responses. | Memory T cells. | Suppression of distant metastases and long-term tumor control. nih.govspandidos-publications.com |

Preclinical Studies and Therapeutic Potential in Disease Models

Application in Cancer Immunotherapy Models

The ability of TLR7 and 8 modulator 31 to stimulate a robust anti-tumor immune response has positioned it as a promising agent in cancer immunotherapy. nih.govspandidos-publications.com Preclinical studies have explored its use both as a monotherapy and in combination with other cancer treatments. tandfonline.com

In various preclinical cancer models, this compound has demonstrated significant effects on inhibiting primary tumor growth and preventing metastasis. frontiersin.orgbmj.com Systemic administration of this modulator has been shown to reduce tumor mass in murine models of pancreatic ductal adenocarcinoma (PDAC) by remodeling the tumor microenvironment. tandfonline.comresearchgate.net This remodeling includes an increase in the infiltration of CD8+ T-cells and a decrease in regulatory T (TREG) cells within the tumor. tandfonline.com In a murine model of breast cancer, R848 was found to reduce tumor vasculature and induce tumor cell apoptosis. spandidos-publications.com

The combination of local and systemic treatments has also proven effective. For instance, intratumoral injection of a nanocapsule-loaded combination of poly(I:C) and R848 significantly inhibited tumor growth and lung metastasis in murine models of lung cancer and fibrosarcoma. frontiersin.orgbmj.com This was associated with an increased M1:M2 macrophage ratio within the tumor, indicating a shift towards an anti-tumor phenotype. bmj.com Furthermore, in a hepatic metastatic model of pancreatic cancer, the combination of stereotactic body radiotherapy (SBRT) targeting the primary tumor and systemic R848 effectively controlled liver metastases. bmj.comnih.gov

Interactive Table: Effects of this compound on Tumor Growth and Metastasis in Preclinical Models

| Cancer Model | Treatment | Key Findings | Reference(s) |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Resiquimod (B1680535) (R848) | Reduced tumor mass, increased CD8+ T-cell infiltration, decreased regulatory T cells. | tandfonline.comresearchgate.net |

| Breast Cancer | Resiquimod (R848) | Reduced tumor vasculature and induced tumor cell apoptosis. | spandidos-publications.com |

| Lung Cancer & Fibrosarcoma | Poly(I:C) + Resiquimod (R848) Nanocapsules (intratumoral) | Significantly prevented tumor growth and lung metastasis. | frontiersin.orgbmj.com |

| Pancreatic Cancer (hepatic metastasis) | SBRT (local) + Resiquimod (R848) (systemic) | Controlled liver metastases, suggesting an abscopal effect. | bmj.comnih.gov |

A critical aspect of successful cancer immunotherapy is the generation of long-lasting, tumor-specific immunological memory to prevent recurrence. Preclinical studies suggest that this compound can induce such responses. In a CT26 tumor-bearing mouse model, treatment with a micellar formulation of a TLR7/8 agonist led to complete tumor regression in a majority of the mice, who then rejected a subsequent tumor rechallenge, demonstrating the establishment of an immunological memory response. dtu.dk Similarly, in murine models of T- and B-cell lymphoma, combination therapy with R848 and radiation led to long-term tumor clearance, and the cured mice were protected from subsequent tumor rechallenge. nih.gov This protection is attributed to the generation of a tumor-specific memory immune response. nih.gov The combination of a TransCon TLR7/8 agonist with systemic IL-2 also conferred protection against tumor rechallenge in mice that had achieved complete tumor regression. researchgate.net

Interactive Table: Induction of Tumor-Specific Memory by this compound

| Cancer Model | Treatment | Outcome | Reference(s) |

| CT26 Colon Carcinoma | TLR7/8 agonist (1V270) in micelles | Tumor-free mice rejected rechallenge. | dtu.dk |

| T-cell and B-cell Lymphoma | Resiquimod (R848) + Radiation Therapy | Cured mice were protected from subsequent tumor rechallenge. | nih.gov |

| Bilateral Tumors | TransCon TLR7/8 Agonist + Systemic IL-2 | Protection against tumor rechallenge after complete regression. | researchgate.net |

The immunostimulatory effects of this compound can be amplified when combined with other immunotherapeutic modalities.

Radiation Therapy: The combination of R848 with stereotactic body radiotherapy (SBRT) has shown synergistic anti-tumor effects in models of pancreatic cancer. bmj.comnih.gov SBRT induces immunogenic cell death, releasing tumor antigens, while R848 enhances the subsequent immune response by activating antigen-presenting cells and modulating the immunosuppressive tumor microenvironment. bmj.comnih.gov This combination leads to superior tumor control and survival compared to either treatment alone. bmj.comnih.gov In lymphoma-bearing mice, combining R848 with radiation therapy resulted in the expansion of tumor antigen-specific CD8+ T cells and improved survival. nih.gov

Checkpoint Blockades: The efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies, can be enhanced by the addition of this compound. jci.org In head and neck squamous cell carcinoma (HNSCC) models, intratumoral delivery of a TLR7 agonist in combination with a PD-1 blockade suppressed tumor growth more effectively than either agent alone, at both the injected and distant sites. jci.org This combination increased the ratio of M1 to M2 tumor-associated macrophages and promoted the infiltration of tumor-specific CD8+ T cells. jci.org Similarly, in a murine breast tumor model, the combination of thermosensitive liposomes containing R848 (R848-TSLs) with an anti-PD-1 antibody led to complete tumor regression at both treated and distant sites in a majority of mice. doi.org

CAR-T cells: Chimeric antigen receptor (CAR) T-cell therapy is a powerful tool in cancer treatment, and its efficacy can be augmented by TLR agonists. researchgate.netnih.govnih.gov While direct preclinical evidence for the combination of this compound specifically with CAR-T cells is emerging, the principle of combining CAR-T therapy with agents that overcome the immunosuppressive tumor microenvironment is well-established. nih.govnih.gov For example, combining CAR-T cell therapy with an anti-CD40 antibody and Resiquimod has been explored. researchgate.net

Interactive Table: Combination Strategies with this compound

| Combination Partner | Cancer Model | Key Findings | Reference(s) |

| Radiation Therapy (SBRT) | Pancreatic Ductal Adenocarcinoma (PDAC) | Superior tumor control and survival; enhanced systemic anti-tumor response. | bmj.comnih.gov |

| Checkpoint Blockade (anti-PD-1) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Suppressed tumor growth at injected and distant sites; increased M1/M2 TAM ratio. | jci.org |

| Checkpoint Blockade (αPD-1) | Murine Breast Tumor | Complete tumor regression in treated and abscopal sites. | doi.org |

| CAR-T cells / Anti-CD40 Antibody | General Cancer Immunotherapy | Explored as a strategy to enhance CAR-T cell efficacy. | researchgate.net |

Induction of Tumor-Specific Memory Responses

Role in Antiviral Immune Responses

This compound is a potent inducer of antiviral immune responses. invivogen.comwikipedia.org It activates immune cells through the TLR7/TLR8 MyD88-dependent signaling pathway, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines that are crucial for controlling viral infections. invivogen.comnih.gov For instance, R848 has been shown to block Zika virus replication by inducing the antiviral protein viperin. invivogen.com In the context of HIV, activation of TLR7/8 signaling by agonists like Resiquimod has been found to significantly reduce the ability of lymphoid tissue to support HIV infection. mdpi.com

Modulation in Inflammatory Disease Models (excluding human trials)

Beyond cancer and infectious diseases, this compound has been investigated for its potential to modulate inflammatory responses in other disease models, such as allergic airway inflammation.

In murine models of allergic asthma, this compound has demonstrated the ability to inhibit key features of the disease. A single intranasal application of R848 in ovalbumin-sensitized mice significantly reduced the numbers of eosinophils and lymphocytes in the bronchoalveolar lavage fluid. nih.gov This was accompanied by an inhibition of mucus gland hyperplasia and the abolishment of airway hyper-reactivity. nih.gov The mechanism behind these effects involves a shift in the immune response from a Th2-dominant profile, characteristic of allergic inflammation, towards a Th1-dominant profile. nih.gov Specifically, R848 treatment led to reduced Th2 cytokine production (IL-4, IL-5) and increased IL-12 and IFN-gamma production in the lungs. nih.gov In a model of IL-33-induced eosinophilic airway inflammation, intranasal R848 decreased the infiltration of airway eosinophils and group 2 innate lymphoid cells (ILC2s). atsjournals.org

Interactive Table: Effects of this compound on Airway Inflammation

| Disease Model | Treatment | Key Findings | Reference(s) |

| Murine Allergic Asthma (Ovalbumin-induced) | Resiquimod (R848) (intranasal) | Reduced eosinophils and lymphocytes in BALF; inhibited mucus production and airway hyper-reactivity; shifted immune response from Th2 to Th1. | nih.gov |

| Murine Eosinophilic Airway Inflammation (IL-33-induced) | Resiquimod (R848) (intranasal) | Decreased infiltration of airway eosinophils and ILC2s. | atsjournals.org |

Mechanisms in Autoimmune Disease Models

The aberrant activation of Toll-like receptors 7 and 8 (TLR7 and TLR8) is a pivotal factor in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis, and psoriasis. acs.orgnih.gov These endosomal receptors are designed to recognize single-stranded RNA (ssRNA) from pathogens, but in autoimmune conditions, they can be improperly activated by self-derived nucleic acids. acs.orgresearchgate.net This dysregulation leads to a cascade of inflammatory responses, breaking the body's tolerance to its own tissues.

In murine models of lupus, TLR7 has been identified as a key driver of the disease. acs.org Genetic studies show that overexpression of TLR7 can trigger a spontaneous lupus-like phenotype in mice, while TLR7 knockout can significantly alleviate disease symptoms. nih.govmdpi.com The activation of TLR7 in plasmacytoid dendritic cells (pDCs) and B cells is particularly crucial. mdpi.com In pDCs, TLR7 stimulation leads to the production of type I interferons (IFN-α/β), which are strongly correlated with disease severity in lupus. nih.govnih.gov In B cells, TLR7 signaling provides essential co-stimulation for the proliferation of autoreactive B cells and their differentiation into plasma cells that produce autoantibodies against RNA-containing antigens. mdpi.comnih.gov

Similarly, while the role of TLR8 in murine models is less defined due to differences in receptor functionality between mice and humans, its activation in human immune cells, especially monocytes, macrophages, and neutrophils, results in the production of pro-inflammatory cytokines via the NF-κB pathway. acs.orgnih.govnih.gov In some mouse models, TLR8 overexpression has been shown to trigger autoimmunity. acs.org The activation of dendritic cells by self-RNA immune complexes through TLR7 and TLR8 can modulate B cell responses, contributing to the generation of anti-nuclear antibodies, a hallmark of SLE. conicet.gov.ar

Therefore, inhibiting TLR7 and TLR8 is a promising therapeutic strategy. Preclinical studies with TLR7/8 antagonists, such as MHV370, have demonstrated the ability to block the production of inflammatory cytokines and abrogate the activation of B cells, pDCs, monocytes, and neutrophils. nih.gov These inhibitors have shown efficacy in mouse models of lupus by suppressing the increase in autoantibodies and preventing organ damage. researchgate.net

Table 1: Role of TLR7/8 in Autoimmune Disease Models

| Disease Model | Key Cell Types Involved | Primary Mechanism | Consequence of Activation | Reference |

|---|---|---|---|---|

| Systemic Lupus Erythematosus (SLE) | Plasmacytoid Dendritic Cells (pDCs), B Cells, Monocytes | Recognition of self-RNA immune complexes | Production of Type I IFN, pro-inflammatory cytokines, and autoantibodies | acs.orgnih.govmdpi.comconicet.gov.ar |

| Rheumatoid Arthritis (RA) | Synovial Macrophages, Fibroblast-like Synoviocytes | Recognition of endogenous ligands | Production of inflammatory cytokines (e.g., TNF-α, IL-6) in synovium | nih.govmdpi.com |

Systemic versus Localized Immunomodulation in Animal Models

The method of administration of TLR7/8 agonists dramatically influences their therapeutic window and safety profile. acs.org Systemic administration, while capable of inducing broad immune activation, is frequently hampered by significant dose-limiting toxicities. oup.com This is primarily due to a widespread, non-specific immune activation that can lead to a systemic inflammatory response, often referred to as a cytokine storm, characterized by a rapid surge in pro-inflammatory cytokines. nih.govacs.org Such systemic effects have limited the clinical translation of many potent TLR7/8 agonists. acs.orgresearchgate.net

In contrast, localized immunomodulation aims to confine the activity of the TLR7/8 agonist to a specific target tissue, such as a tumor microenvironment (TME). nih.govbmj.com Preclinical studies in various animal models have consistently shown that local delivery, for instance via intratumoral injection, can achieve a potent therapeutic effect at significantly lower dosages compared to systemic delivery. nih.govnih.gov This approach stimulates a robust immune response directly within the desired site, leading to the activation of antigen-presenting cells, recruitment of cytotoxic T cells, and a shift towards a pro-inflammatory (e.g., Th1-polarized) environment, while minimizing systemic exposure and associated adverse effects. bmj.comaacrjournals.org

For example, in bilateral tumor models where a TLR7/8 agonist is injected into only one tumor, an anti-tumor response can often be observed in the non-injected, distant tumor as well. nih.govnih.gov This demonstrates that localized therapy can generate a systemic anti-tumor immunity without the toxicity of systemic drug administration.

Strategies for Localized Delivery and Depot Formation

To overcome the challenges of systemic administration, various innovative strategies have been developed to ensure localized delivery and the formation of a drug depot for sustained release of TLR7/8 modulators. researchgate.netd-nb.info These methods aim to increase the retention of the agonist at the injection site, thereby prolonging its local immunomodulatory activity and reducing systemic leakage. bmj.comnih.gov

One prominent strategy involves chemical modification of the agonist itself. Creating lipophilic derivatives of TLR7/8 agonists, such as MEDI9197 (3M-052), reduces their aqueous solubility, causing them to be retained at the site of injection. bmj.com Another approach is conjugation to larger molecules. Antibody-drug conjugates (ADCs) that link a TLR7/8 agonist to a tumor-targeting antibody offer a way to deliver the immunomodulatory payload specifically to cancer cells, leveraging the favorable pharmacokinetics of the antibody. acs.orgacs.org

Biomaterial-based drug delivery systems are also widely explored. These include:

Nanoparticles: Encapsulating TLR7/8 agonists within nanoparticles, such as cyclodextrin-based particles or silica (B1680970) nanoshells, can facilitate targeted delivery to immune cells like tumor-associated macrophages (TAMs). researchgate.netthno.org

Hydrogels: Injectable, biodegradable hydrogels can be used to co-deliver TLR agonists. nih.gov These hydrogels form a depot at the injection site, allowing for the slow and sustained release of the therapeutic agent. nih.gov

Liposomes and Micelles: Formulating agonists into liposomes or micelles can alter their circulatory properties, improve stability, and reduce toxicity, while still enabling potent immune activation within the target tissue. oup.commdpi.com The TransCon™ technology platform utilizes a hydrogel combined with a linker to create a sustained-release prodrug of resiquimod. nih.gov

Table 2: Strategies for Localized Delivery of TLR7/8 Modulators

| Strategy | Example Platform/Compound | Mechanism of Localization | Desired Outcome | Reference |

|---|---|---|---|---|

| Chemical Modification | MEDI9197 (Lipophilic tail) | Reduced aqueous solubility leads to retention at injection site. | Prolonged local immune stimulation, limited systemic exposure. | bmj.com |

| Antibody-Drug Conjugate (ADC) | LIV1-TLR7/8 IMC | Antibody targets a tumor-specific antigen, delivering the agonist payload. | Tumor-specific immune activation, reduced off-target effects. | acs.org |

| Nanoparticle Formulation | R848-Ad@CDNP | Guest-host interaction with cyclodextrin (B1172386) nanoparticles (CDNPs) for TAM targeting. | Enhanced macrophage polarization, reduced systemic toxicity. | thno.org |

| Hydrogel Depot | Poly(I:C) + R848 in hydrogel | Biodegradable hydrogel forms a local depot for sustained release. | Prolonged local inflammation, induction of systemic anti-tumor immunity. | nih.govnih.gov |

Mitigating Systemic Immunological Effects

The primary goal of localized delivery strategies is the mitigation of systemic immunological effects that cause dose-limiting toxicities. acs.orgresearchgate.net By confining the TLR7/8 agonist to the target tissue, these approaches prevent the widespread release of inflammatory cytokines into circulation, which is the main driver of systemic adverse events like fever, headache, and flu-like symptoms. bmj.comthno.org

Preclinical studies provide strong evidence for the success of this approach. For instance, nanoformulated versions of the TLR7/8 agonist resiquimod (R848) resulted in a significant reduction in systemic effects, such as body weight loss, compared to the free drug, while maintaining or even enhancing anti-tumor efficacy. thno.org Similarly, the development of the TransCon™ TLR7/8 Agonist, a sustained-release prodrug, was specifically designed to achieve sustained local release within the tumor, leading to potent anti-tumor effects with minimal systemic cytokine induction. nih.govresearchgate.net

Antibody-drug conjugates are designed with a cleavable linker, based on the hypothesis that this allows the high-clearance payload to be released within the TME to exert its effect before being rapidly cleared from the system, thereby reducing systemic exposure. acs.org These targeted delivery systems effectively create a high local concentration of the agonist where it is needed, while keeping the systemic concentration below the threshold that triggers widespread toxicity. acs.org This improved therapeutic index is a critical step toward the successful clinical application of potent TLR7/8 agonists in immunotherapy. oup.comresearchgate.net

Structure Activity Relationship Sar Studies of Tlr7 and 8 Modulators

Chemical Scaffolds and Core Structures

A variety of heterocyclic scaffolds have been investigated for their ability to modulate TLR7 and TLR8. These core structures provide the essential framework for interaction with the receptors, and modifications to these scaffolds can significantly alter activity and selectivity.

Imidazoquinolines: This class of compounds, which includes the well-known agonists imiquimod (B1671794) and resiquimod (B1680535) (R848), has been extensively studied. nih.govnih.gov The imidazoquinoline scaffold is a potent inducer of immune responses. nih.govnih.gov SAR studies have shown that substitutions at various positions on the imidazoquinoline ring system can dramatically impact TLR7 and TLR8 activity. nih.govrsc.org For instance, removal of the C-2 ethoxymethyl moiety from resiquimod reduces TLR7 activity and eliminates TLR8 activity, while adding a C-2 butyl group restores both. nih.gov

Adamantane-conjugated compounds: To enhance delivery and reduce systemic side effects, adamantane (B196018) has been conjugated to TLR7/8 agonists like resiquimod. thno.orgnih.govnih.gov The adamantane moiety allows for a guest-host interaction with cyclodextrin (B1172386) nanoparticles, facilitating targeted drug delivery. thno.orgnih.gov The resulting conjugate, R848-Ad, retains its ability to agonize TLR7/8 and polarize macrophages. thno.orgnih.govresearchgate.net

Triazole-tethered imidazoquinolines: A newer class of imidazoquinolines incorporates a 1,2,3-triazolyl moiety. nih.govrsc.orgrsc.org This modification, introduced via click chemistry, aims to improve properties such as solubility and bioavailability. nih.govrsc.org The resulting analogues have been shown to target TLR7 receptors and elicit a pro-inflammatory immune response. nih.govrsc.orgrsc.org

Imidazo-thienopyridines: This scaffold has been explored for the development of novel TLR7 agonists. researchgate.netnus.edu.sg SAR studies have revealed that specific amino-substituents can lead to potent TLR7 agonism at low nanomolar concentrations. researchgate.netnus.edu.sg These compounds have been developed for use as payloads in immunostimulatory antibody-drug conjugates. researchgate.net

Determinants of TLR7 vs. TLR8 Selectivity

The selective activation of either TLR7 or TLR8 is a key goal in the development of targeted immunotherapies, as they are expressed on different immune cell populations and trigger distinct downstream signaling pathways. nih.govacs.orgplos.org

Influence of Substituent Position and Length

The position and length of substituents on the core scaffold are critical determinants of TLR7 versus TLR8 selectivity.

In the imidazoquinoline series, the length of an alkyl substituent at the C2 position has a distinct relationship with TLR7-agonistic potency, with a C2-n-butyl group often being optimal. acs.org Dimeric imidazoquinolines linked at different positions exhibit varied activities; for example, a C2-linked dimer with a propylene (B89431) spacer showed potent antagonism at both TLR7 and TLR8, while an N¹-aryl dimer with a 12-carbon linker was a dual TLR7/8 agonist. nih.govnih.gov

For oxoadenines , the length of an alkyl linker connecting a 4-piperidinylalkyl moiety to the N-9 position can modulate TLR7/8 selectivity and potency. acs.orgresearchgate.net TLR7/8 activity is primarily correlated to the linker length and, to a lesser degree, the size of the heterocyclic ring. acs.orgresearchgate.net

In triazole-tethered imidazoquinolines , TLR7/8 activity is primarily correlated to the position of substituents on aromatic groups and the chain length of alkyl substitutions. nih.govrsc.orgrsc.org

Role of Stereoelectronic Effects and Heterocyclic Ring Systems

The electronic properties and spatial arrangement of atoms within the heterocyclic ring system play a profound role in determining the selectivity and activity of TLR7 and TLR8 modulators. nih.govacs.org

Previous investigations into various small molecule TLR7/8 activators have indicated a strong dependence of TLR7 versus TLR8 selectivity on the electronic configurations of the heterocyclic systems. nih.govacs.org

Quantum chemical calculations and linear discriminant analyses have confirmed the critical role of partial charges in determining whether a compound is inactive, TLR8-active, or a dual TLR7/8-active compound. nih.govacs.org

Studies on different chemotypes, including oxazolo[4,5-c]quinolines and thiazolo[4,5-c]quinolines, have shown that even with similar steric properties, the activity profiles can differ significantly, pointing to the electronic densities of the ring systems as dominant factors in receptor occupancy and activation. nih.gov

The crystal structures of human TLR8 in complex with active compounds have confirmed the importance of specific binding interactions that are key to ligand occupancy and biological activity. nih.govacs.org These structures reveal that the electronic densities of the ring systems are crucial determinants of how these ligands bind to and activate TLR7 and TLR8. nih.gov

Relationship between Chemical Structure and Biological Activity

The chemical structure of a TLR7/8 modulator directly influences its biological activity, including the profile of induced cytokines and its binding affinity to the receptors.

Impact on Cytokine Induction Profiles (e.g., IFN-α vs. IL-12)

The structural features of a modulator determine the specific cytokines it induces. TLR7 activation, predominantly on plasmacytoid dendritic cells (pDCs), leads to the production of high levels of type I interferons (IFN-α). aai.orgnih.gov In contrast, TLR8 activation, mainly on myeloid dendritic cells (mDCs), monocytes, and macrophages, results in the induction of pro-inflammatory cytokines like interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α). acs.orgaai.org

TLR7-selective agonists are more effective at inducing IFN-α and IFN-regulated chemokines. aai.org For example, compounds with TLR7 agonistic activity show IFN-α inducing ability. nih.govcore.ac.uk

TLR8-selective agonists are more potent inducers of proinflammatory cytokines and chemokines such as TNF-α and IL-12. aai.org A TLR8 selective compound did not show IFN-α inducing ability in studies. nih.govcore.ac.uk

Dual TLR7/8 agonists can induce a broader range of cytokines. acs.org For instance, the dual agonist R848 induces both IFN-α and TNF-α. The ratio of TLR7 to TLR8 activity can influence the cytokine profile, with compounds more active at TLR7 inducing higher levels of IFN-α, and those with more potent TLR8 activity inducing higher levels of TNF-α. acs.org

Table 1: Cytokine Induction by TLR7 and TLR8 Agonists

| Agonist Type | Primary Target Cells | Key Cytokines Induced | Reference |

|---|---|---|---|

| TLR7-selective | Plasmacytoid Dendritic Cells (pDCs) | IFN-α | aai.org |

| TLR8-selective | Myeloid Dendritic Cells (mDCs), Monocytes | TNF-α, IL-12 | aai.org |

| Dual TLR7/8 | pDCs, mDCs, Monocytes | IFN-α, TNF-α, IL-12 | acs.org |

Affinity for Receptor Binding and Ligand Occupancy

The affinity of a modulator for its receptor is a direct consequence of its chemical structure and is a primary determinant of its biological potency.

Crystal structures of TLR8 in complex with active compounds have provided insights into the key interactions within the binding pocket that are crucial for ligand occupancy and subsequent biological activity. nih.govacs.org

Molecular dynamics simulations have been used to quantify the binding free energies of different agonists to TLR7 and TLR8, revealing that van der Waals interactions are a significant driving force for selectivity. plos.org For example, the flexible and hydrophobic aliphatic side chain of one agonist showed stronger van der Waals interactions with specific residues in TLR7 compared to TLR8. plos.org

Structural analyses have identified two distinct binding sites in both TLR7 and TLR8. invivogen.cominvivogen.com Site 1 is highly conserved and binds nucleoside analogs, while Site 2 is less conserved and binds single-stranded RNA (ssRNA). invivogen.cominvivogen.com The occupancy of Site 1 is essential for receptor dimerization and signaling. invivogen.cominvivogen.com

The electronic densities of the heterocyclic ring systems have been identified as dominant determinants of ligand occupancy and the subsequent activation of TLR7 and TLR8. nih.gov

Computational and Theoretical Approaches in SAR

Computational and theoretical chemistry offer powerful methodologies to predict and explain the biological activity of TLR7 and 8 modulators. These approaches not only accelerate the drug discovery process by prioritizing the synthesis of promising compounds but also provide a detailed understanding of the underlying molecular mechanisms. The primary computational techniques employed in the SAR studies of these modulators include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) based quantum chemical calculations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of TLR7 and 8 modulators, docking studies are instrumental in visualizing and analyzing the interactions between a ligand (the modulator) and the receptor's binding site.

Research findings from docking studies have revealed key interactions that are crucial for the activity of TLR7 and 8 modulators. For instance, studies on various chemical scaffolds have consistently shown the importance of hydrogen bonding with specific amino acid residues within the TLR7 and TLR8 binding pockets. These often include interactions with residues such as Asp543, Gly572, and Gln575 in TLR8. The hydrophobic interactions with surrounding residues also play a significant role in stabilizing the ligand-receptor complex and influencing the compound's potency. The binding modes predicted by docking studies often correlate well with experimental SAR data, providing a structural basis for observed activity trends.

Table 1: Key Amino Acid Interactions in TLR8 Binding Site Identified Through Molecular Docking

| Amino Acid Residue | Type of Interaction |

|---|---|

| Asp543 | Hydrogen Bond |

| Gly572 | Hydrogen Bond |

| Gln575 | Hydrogen Bond |

| Val378 | Hydrophobic |

| Leu380 | Hydrophobic |

| Phe405 | Hydrophobic |

| Ile407 | Hydrophobic |

| Tyr544 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By quantifying the effects of various physicochemical properties (descriptors) on the activity of TLR7 and 8 modulators, QSAR models can predict the potency of new, unsynthesized analogs.

In the study of TLR7 and 8 modulators, 2D and 3D-QSAR models have been successfully developed. These models utilize a range of descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. The generated QSAR equations provide a quantitative measure of how each descriptor influences the biological activity. For example, a positive coefficient for a particular descriptor indicates that increasing its value is beneficial for activity, while a negative coefficient suggests the opposite. These models have proven to be valuable for guiding lead optimization efforts by identifying the key structural features that need to be modified to enhance potency and selectivity.

Table 2: Common Descriptors Used in QSAR Models for TLR7/8 Modulators

| Descriptor Type | Examples |

|---|---|

| Electronic | Partial Charges, Dipole Moment |

| Steric | Molecular Volume, Surface Area |

| Hydrophobic | LogP, Molar Refractivity |

| Topological | Wiener Index, Kier & Hall Indices |

Density Functional Theory (DFT) Based Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of TLR7 and 8 modulators, DFT calculations provide highly accurate information about the electronic properties of the ligands, which are crucial for their interaction with the receptors.

DFT calculations are often employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the electrostatic potential map of the modulators. The energies of HOMO and LUMO are important for assessing the chemical reactivity and the ability of a molecule to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. The electrostatic potential map visually represents the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding and predicting the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding of the modulator to the TLR7 and TLR8 receptors. These quantum chemical insights complement the findings from molecular docking and QSAR studies, providing a more complete picture of the SAR.

Table 3: Key Parameters Derived from DFT Calculations for TLR7/8 Modulators

| DFT Parameter | Significance in SAR |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Electrostatic Potential | Prediction of interaction sites |

Advanced Research Methodologies and Future Directions in Tlr7 and 8 Modulator Research

In Vitro and Ex Vivo Immunological Assay Systems

The evaluation of Toll-like receptor 7 and 8 (TLR7 and 8) modulators relies on a variety of in vitro and ex vivo immunological assay systems designed to characterize their activity, potency, and mechanism of action. These assays are critical for the initial screening and subsequent development of these immunomodulatory compounds.

Primary Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assays

To understand the effects of TLR7 and 8 modulators in a more physiologically relevant context, researchers utilize primary human peripheral blood mononuclear cells (PBMCs). PBMCs are a diverse population of immune cells, including lymphocytes (T cells, B cells, and NK cells) and monocytes, that can be isolated from whole blood. frontiersin.org

In these assays, PBMCs are cultured in the presence of a TLR7/8 agonist, and the resulting immune response is measured. aai.org A primary readout is the production of cytokines, which are signaling proteins that play a crucial role in the immune response. TLR7/8 agonists are known to induce a Th1-polarizing response, characterized by the secretion of cytokines such as IFN-α, IL-12, and TNF-α. bmj.comaai.org The levels of these cytokines in the cell culture supernatant can be quantified using techniques like ELISA. aai.org

PBMC stimulation assays are essential for confirming the activity of TLR7/8 modulators observed in reporter cell lines and for characterizing the broader immunological profile of a compound. aai.org For example, these assays have been used to demonstrate that TLR7/8 agonists can induce the production of key pro-inflammatory cytokines, indicating their potential as vaccine adjuvants and cancer immunotherapies. bmj.comfrontiersin.org The response in PBMCs can also reveal differences in activity between species, as some TLR7/8 agonists show lower potency in mouse cells compared to human cells due to the non-functional nature of murine TLR8. bmj.com

Murine Splenocyte and Bone-Marrow-Derived Dendritic Cell Activation

Murine models are instrumental in the preclinical evaluation of TLR7 and 8 modulators. Assays using murine splenocytes and bone-marrow-derived dendritic cells (BMDCs) provide insights into the in vivo potential of these compounds.

Splenocytes, which comprise a mix of immune cells from the spleen, can be stimulated with TLR7/8 agonists to assess their ability to induce immune activation. uzh.chaai.org A key metric is the induction of IFN-γ, a cytokine indicative of a Th1-type immune response. bmj.comaacrjournals.org These assays have been used to confirm the activity of TLR7/8 agonists and to demonstrate their ability to elicit tumor antigen-specific T cell responses. bmj.comaacrjournals.org

Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating adaptive immune responses. BMDCs can be generated from mouse bone marrow and are a valuable tool for studying the direct effects of TLR7/8 agonists on DC activation and maturation. mdpi.comfrontiersin.org Upon stimulation with a TLR7/8 agonist, BMDCs upregulate the expression of co-stimulatory molecules and produce pro-inflammatory cytokines like IL-12 and TNF-α. mdpi.comfrontiersin.org These activated DCs are then more effective at priming T cell responses. Studies have shown that TLR7/8 agonists can synergistically activate both human and mouse DCs, leading to enhanced Th1 polarization. frontiersin.org

Advanced Delivery Systems for Targeted Immunomodulation

A significant challenge in the development of TLR7 and 8 agonists for systemic use is their potential to cause off-target inflammatory side effects. To address this, researchers are developing advanced delivery systems designed to target these modulators to specific cells or tissues, thereby enhancing their therapeutic efficacy while minimizing systemic toxicity. nih.gov

Nanoparticle Formulations (e.g., liposomal, polymeric micelles, cyclodextrin (B1172386) nanoparticles)

Nanoparticle-based delivery systems have emerged as a promising strategy for the targeted delivery of TLR7 and 8 agonists. aai.org These formulations can improve the pharmacokinetic profile of the agonist, promote its uptake by immune cells, and facilitate co-delivery with antigens for enhanced vaccine responses. aai.orgescholarship.org

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. researchgate.net TLR7/8 agonists can be incorporated into the lipid bilayer of liposomes, which can enhance their delivery to draining lymph nodes and promote their uptake by antigen-presenting cells. escholarship.orgfrontiersin.org For example, a cholesterol-conjugated form of the TLR7/8 agonist resiquimod (B1680535) (R848), when formulated into a positively charged liposome (B1194612) called ProLNG-001, demonstrated effective targeting to secondary lymphoid organs and a robust anti-tumor immune response. mdpi.comresearchgate.netnih.gov

Polymeric Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. mdpi.com They can encapsulate hydrophobic drugs, like many TLR7/8 agonists, in their core. mdpi.comresearchgate.net These micelles can be engineered to be pH-responsive, releasing their payload in the acidic environment of endosomes where TLR7 and 8 are located. researchgate.netrsc.org Studies have shown that polymeric micelle formulations of TLR7/8 agonists can enhance antigen uptake by DCs, prolong their retention in lymph nodes, and lead to improved anti-tumor efficacy. mdpi.comrsc.org

Cyclodextrin Nanoparticles (CDNPs): Cyclodextrins are sugar-based macrocycles that can form inclusion complexes with hydrophobic guest molecules, including some TLR7/8 agonists. nih.govnih.gov Nanoparticles formed from cross-linked cyclodextrins have shown a high affinity for myeloid cells, such as macrophages and dendritic cells. nih.govfrontiersin.org This inherent targeting ability makes CDNPs an attractive platform for delivering TLR7/8 agonists to these key immune cells. nih.govthno.org Research has demonstrated that R848-loaded CDNPs can effectively repolarize tumor-associated macrophages to an anti-tumor phenotype. nih.gov

Prodrug-Based Nanocarrier Systems

Another advanced delivery strategy involves the use of prodrugs, which are inactive or less active precursors of a drug that are converted to the active form in the body. In the context of TLR7/8 agonists, a prodrug approach can be combined with nanocarrier systems to achieve targeted delivery and controlled release.